Combretastatin A1

Description

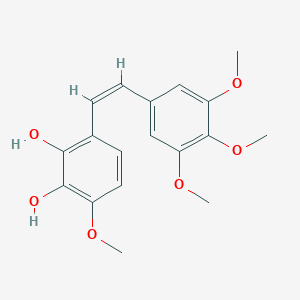

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O6/c1-21-13-8-7-12(16(19)17(13)20)6-5-11-9-14(22-2)18(24-4)15(10-11)23-3/h5-10,19-20H,1-4H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSYSJSHVJULID-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028842 | |

| Record name | Combretastatin A-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109971-63-3 | |

| Record name | Combretastatin A1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109971-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Combretastatin A-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109971633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Combretastatin A-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COMBRETASTATIN A-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2222ATS339 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Combretastatin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery of Combretastatin A1, a potent antimitotic agent, from its natural source, the South African bushwillow tree, Combretum caffrum. This document details the pivotal experimental protocols, presents key quantitative data, and illustrates the molecular mechanism of action and discovery workflow.

Introduction

The quest for novel anticancer agents from natural sources has led to the discovery of numerous clinically significant compounds. Among these, the combretastatins, a class of stilbenoids, have garnered considerable attention for their potent cytotoxic and anti-angiogenic properties. This compound, a cis-stilbene, was one of the first members of this family to be isolated from the bark and stem wood of the South African tree Combretum caffrum.[1][2][3] The initial impetus for investigating this plant species arose from a screening program by the National Cancer Institute (NCI) in the 1970s, which identified extracts of C. caffrum as having significant activity against murine P-388 lymphocytic leukemia.[3] Subsequent research by G. R. Pettit and colleagues led to the successful isolation and structural elucidation of this compound in the 1980s.[4][5]

This guide will delve into the technical aspects of this discovery, providing a valuable resource for researchers in natural product chemistry, medicinal chemistry, and oncology drug development.

Experimental Protocols

The following sections outline the key experimental methodologies employed in the initial discovery and characterization of this compound from Combretum caffrum.

Plant Material Collection and Extraction

The initial collection of Combretum caffrum plant material (including branches, leaves, and fruit) was conducted in the former Rhodesia (now Zimbabwe) in 1973 as part of the NCI's plant procurement program.[1] A large-scale extraction was performed on 55 kg of the dried plant material.[5]

Extraction Protocol:

-

Maceration: The dried and ground plant material was exhaustively extracted with a mixture of methylene chloride and methanol.

-

Solvent Partitioning: The resulting crude extract was concentrated and then subjected to a series of solvent-solvent partitions to fractionate the components based on their polarity. This typically involves partitioning between a non-polar solvent (e.g., hexane or carbon tetrachloride) and a polar solvent mixture (e.g., methanol-water).

Bioassay-Guided Fractionation and Isolation

The fractionation process was guided by a bioassay to identify the fractions with the highest biological activity. The primary bioassay used in the initial discovery was the 9ASK system, which measures the reversal of astrocyte formation.[5]

Isolation Protocol:

-

Preliminary Chromatography: The active fractions from solvent partitioning were subjected to preliminary chromatographic separation. The original work by Pettit et al. employed a combination of steric exclusion and adsorption chromatography.

-

Sephadex LH-20 Chromatography: A common technique for separating natural products, Sephadex LH-20 (a lipophilic dextran gel) was likely used for size-exclusion and partition chromatography, with methanol often employed as the mobile phase.

-

Silica Gel Chromatography: Further purification was achieved using silica gel column chromatography. A gradient of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol) would have been used to elute compounds of varying polarities.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound was likely achieved using preparative or semi-preparative HPLC, probably on a reverse-phase (C18) column with a mobile phase consisting of a mixture of water and acetonitrile or methanol.

Structure Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques and confirmed by X-ray crystallography and total synthesis.[4]

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy were used to determine the carbon-hydrogen framework of the molecule, including the substitution pattern on the aromatic rings and the cis-configuration of the stilbene double bond.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was employed to determine the exact molecular weight and elemental composition of the compound.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provided information about the functional groups present (e.g., hydroxyl, methoxy) and the conjugated system of the molecule, respectively.

-

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provided an unambiguous three-dimensional structure of this compound, confirming the connectivity of the atoms and the stereochemistry of the double bond.[4]

-

Total Synthesis: The structure was further confirmed by the total chemical synthesis of the proposed molecule, which then showed identical physical and spectral properties to the natural product.[4]

Quantitative Data

The biological activity of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vivo and In Vitro Activity of this compound

| Assay System | Parameter | Value | Reference |

| Murine P-388 Lymphocytic Leukemia (in vivo) | % Life Extension | 26-29% at 2.75-11 mg/kg | [4] |

| Murine P-388 Lymphocytic Leukemia (in vitro) | ED₅₀ | 0.99 µg/mL | [4] |

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines (NCI-60 Panel)

Note: Specific IC₅₀/GI₅₀ values for this compound against the full NCI-60 panel require querying the NCI's public database. The following is a representative example of such data.

| Cell Line | Cancer Type | GI₅₀ (M) |

| Leukemia | ||

| CCRF-CEM | Leukemia | Data not available in current search |

| K-562 | Leukemia | Data not available in current search |

| MOLT-4 | Leukemia | Data not available in current search |

| Non-Small Cell Lung Cancer | ||

| A549/ATCC | Non-Small Cell Lung Cancer | Data not available in current search |

| HOP-92 | Non-Small Cell Lung Cancer | Data not available in current search |

| NCI-H226 | Non-Small Cell Lung Cancer | Data not available in current search |

| Colon Cancer | ||

| COLO 205 | Colon Cancer | Data not available in current search |

| HCT-116 | Colon Cancer | Data not available in current search |

| SW-620 | Colon Cancer | Data not available in current search |

| And other cancer types... |

Researchers are encouraged to consult the NCI Developmental Therapeutics Program's public database for comprehensive screening data on this compound (NSC 348103).[6][7]

Visualizations: Workflow and Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the discovery workflow and the molecular mechanism of action of this compound.

Discovery Workflow

Caption: Workflow for the discovery and isolation of this compound.

Molecular Mechanism of Action

Caption: Signaling pathway of this compound's antimitotic activity.

Mechanism of Action: A Deeper Dive

This compound exerts its potent cytotoxic effects primarily through the disruption of microtubule dynamics.

Tubulin Binding and Microtubule Depolymerization

The core mechanism of action of this compound is its high-affinity binding to the colchicine-binding site on β-tubulin.[4] This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton. The inhibition of microtubule formation shifts the dynamic equilibrium towards depolymerization, leading to a collapse of the microtubule network.[8] This disruption of the cytoskeleton is particularly detrimental to rapidly dividing cells, such as cancer cells, as it interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. The inability to form a functional mitotic spindle leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[8]

Downstream Signaling Effects: Inhibition of Wnt/β-catenin Pathway

Recent evidence suggests that the disruption of microtubule dynamics by agents like combretastatins can have broader effects on cellular signaling. One significant downstream consequence is the inhibition of the Wnt/β-catenin signaling pathway, which is often hyperactivated in various cancers.[1][9]

The nuclear translocation of β-catenin, a key step in activating Wnt target gene transcription, is a microtubule-dependent process.[1][9] This transport is facilitated by motor proteins, such as kinesin-2, which move along microtubule tracks.[10][11][12] By causing microtubule depolymerization, this compound effectively disrupts the "railway" necessary for kinesin-2 to transport β-catenin into the nucleus.[1][9] This leads to a decrease in nuclear β-catenin levels, thereby suppressing the transcription of genes involved in cell proliferation, survival, and angiogenesis. This dual mechanism of action—direct mitotic arrest and inhibition of pro-survival signaling—contributes to the potent anticancer activity of this compound.

References

- 1. Microtubule-targeting agents impair kinesin-2-dependent nuclear transport of β-catenin: Evidence of inhibition of Wnt/β-catenin signaling as an important antitumor mechanism of microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asu.elsevierpure.com [asu.elsevierpure.com]

- 3. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation, structure, and synthesis of combretastatins A-1 and B-1, potent new inhibitors of microtubule assembly, derived from Combretum caffrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dctd.cancer.gov [dctd.cancer.gov]

- 7. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel UBE2T inhibitor suppresses Wnt/β-catenin signaling hyperactivation and gastric cancer progression by blocking RACK1 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Kinesin-2 and IFT-A act as a complex promoting nuclear localization of β-catenin during Wnt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

Combretastatin A1: A Technical Guide to its Mechanism as a Tubulin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Combretastatin A1 (CA1), a natural stilbenoid phenol derived from the African bush willow tree Combretum caffrum, is a potent anti-cancer agent that functions as a microtubule-targeting agent. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its role as a tubulin inhibitor. We will delve into its binding characteristics, the downstream cellular consequences of microtubule disruption, and its significant activity as a vascular disrupting agent (VDA). This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the pertinent signaling pathways and experimental workflows.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the eukaryotic cytoskeleton, playing essential roles in cell division, intracellular transport, and the maintenance of cell shape. The inherent dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their physiological functions. This dynamism makes them a prime target for anticancer therapeutics.

This compound is a prominent member of the combretastatin family, which are known for their potent cytotoxic and anti-vascular effects.[1][2] Structurally, the cis-stilbene configuration of CA1 is crucial for its high-affinity binding to tubulin and its biological activity.[1] Due to its poor water solubility, a more soluble phosphate prodrug, this compound phosphate (CA1P), has been developed for clinical investigation.[3] This prodrug is readily converted to the active CA1 by endogenous phosphatases.[4]

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action of this compound is its direct interaction with tubulin, leading to the disruption of microtubule dynamics.

Binding to the Colchicine Site on β-Tubulin

This compound binds to the colchicine-binding site on the β-tubulin subunit.[1][5] This binding is non-covalent and reversible. The trimethoxyphenyl ring of CA1 is a key structural feature that it shares with colchicine, facilitating its interaction with this specific pocket.[1] By occupying the colchicine-binding site, CA1 introduces a conformational strain in the tubulin dimer, rendering it incapable of polymerizing into microtubules. This leads to a net depolymerization of existing microtubules and prevents the formation of new ones, thereby suppressing the dynamic instability essential for their function.

Downstream Cellular Consequences

The inhibition of tubulin polymerization by this compound triggers a cascade of cellular events, ultimately leading to cell death.

-

Cell Cycle Arrest at G2/M Phase: Functional microtubules are essential for the formation of the mitotic spindle, a structure required for the proper segregation of chromosomes during mitosis. By disrupting microtubule dynamics, CA1 prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M transition.[1]

-

Induction of Apoptosis: Prolonged mitotic arrest activates the spindle assembly checkpoint, which, if not resolved, can trigger programmed cell death, or apoptosis.[6] CA1-induced apoptosis is often mediated through the intrinsic (mitochondrial) pathway, involving the activation of caspases.[6]

-

Vascular Disruption: One of the most significant effects of this compound is its potent anti-vascular activity. It selectively targets the immature and rapidly proliferating endothelial cells of the tumor neovasculature.[1] Disruption of the microtubule cytoskeleton in these endothelial cells leads to cell shape changes, increased vascular permeability, and ultimately, a shutdown of tumor blood flow.[1][7] This results in extensive tumor necrosis due to oxygen and nutrient deprivation.[1]

Quantitative Data

The potency of this compound and its derivatives has been quantified in various in vitro assays. The following tables summarize key inhibitory concentrations (IC50) for tubulin polymerization and cell growth in different cancer cell lines.

| Compound | Assay | IC50 (µM) | Reference(s) |

| This compound Analog | Tubulin Polymerization | 1.6 - 1.8 | [1] |

| Combretastatin A4 | Tubulin Polymerization | ~1-3 | [1] |

| This compound Analog | Tubulin Polymerization | 2 - 3 | [1] |

| Silicon-containing CA4 Analog | Tubulin Polymerization | 0.007 | [8] |

| C-13 (CA1 Analog) | MAP-rich Tubulin Polymerization | 63 ± 27 | [9] |

Table 1: Inhibition of Tubulin Polymerization by this compound and its Analogs.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| β-lactam CA1 Analog | MCF-7 | Breast Cancer | 0.010 - 0.017 | [1] |

| β-lactam CA1 Analog | MDA-MB-231 | Breast Cancer | 0.047 - 0.054 | [1] |

| Acylhydrazone CA1 Analog | Various | Various | 0.08 - 35.6 | [1] |

| XN0502 (CA4 Analog) | A549 | Non-small cell lung cancer | 1.8 ± 0.6 | [6] |

| XN0502 (CA4 Analog) | HL-7702 (normal) | Normal Liver | 9.1 ± 0.4 | [6] |

| CA4 Analog | A549, IMR-32 | Lung, Neuroblastoma | 4.10 - 15.10 | [10] |

| CA4 Analog | MDA-MB-231 | Breast Cancer | 9.85 - 23.94 | [10] |

| CA4 Analog | HeLa | Cervical Cancer | 8.39 - 11.70 | [10] |

Table 2: Cytotoxicity of this compound Analogs in Human Cancer Cell Lines.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules. The polymerization is monitored by the increase in turbidity (light scattering) at 340 nm.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution (100 mM)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

This compound (or CA1P) dissolved in DMSO

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well plates

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

On ice, prepare the reaction mixture containing polymerization buffer, GTP (final concentration 1 mM), and the desired concentration of this compound or vehicle control (DMSO).

-

Add purified tubulin to the reaction mixture to a final concentration of 3-5 mg/mL.

-

Immediately transfer the reaction mixture to a pre-warmed 96-well plate in the spectrophotometer set at 37°C.

-

Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

The rate of polymerization and the maximum polymer mass can be determined from the resulting polymerization curves. The IC50 value is the concentration of CA1 that inhibits tubulin polymerization by 50%.

Competitive Colchicine-Binding Assay

This assay determines if this compound binds to the colchicine-binding site on tubulin by measuring its ability to compete with radiolabeled colchicine.

Materials:

-

Purified tubulin

-

[³H]Colchicine

-

Unlabeled colchicine (for positive control)

-

This compound

-

Binding buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

-

Scintillation counter and scintillation fluid

Procedure:

-

Incubate purified tubulin (e.g., 1 µM) with a fixed concentration of [³H]colchicine (e.g., 5 µM) in the binding buffer.

-

Add varying concentrations of this compound or unlabeled colchicine to the reaction mixtures.

-

Incubate the mixtures at 37°C for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Separate the protein-bound [³H]colchicine from the unbound ligand. This can be achieved by methods such as gel filtration or by adsorbing the protein to DEAE-cellulose filter discs.

-

Measure the radioactivity of the protein-bound fraction using a scintillation counter.

-

The concentration of CA1 that inhibits 50% of the specific [³H]colchicine binding is determined as the IC50 value. The inhibition constant (Ki) can then be calculated.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on the cell cycle distribution of a cancer cell population.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (for fixation)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

The resulting DNA histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols described.

Caption: Mechanism of action of this compound as a tubulin inhibitor.

Caption: Workflow for the in vitro tubulin polymerization assay.

Caption: Workflow for cell cycle analysis using flow cytometry.

Conclusion

This compound is a potent microtubule-destabilizing agent with a well-defined mechanism of action centered on its binding to the colchicine site of β-tubulin. This interaction effectively inhibits tubulin polymerization, leading to a cascade of events including cell cycle arrest at the G2/M phase, induction of apoptosis, and profound anti-vascular effects within the tumor microenvironment. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other novel microtubule inhibitors as promising anti-cancer therapeutics. Further research into its downstream signaling pathways and potential for combination therapies will be crucial in realizing its full clinical potential.

References

- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. [PDF] Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin. | Semantic Scholar [semanticscholar.org]

- 5. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of silicon-containing tubulin polymerization inhibitors: replacement of the ethylene moiety of combretastatin A-4 with a silicon linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and characterization of novel combretastatin analogues of 1,1-diaryl vinyl sulfones, with antiproliferative potential via in-silico and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

Combretastatin A1: A Technical Guide to its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Combretastatin A1 is a potent, naturally occurring stilbenoid isolated from the bark of the South African bushwillow tree, Combretum caffrum. As a member of the combretastatin family, it has garnered significant attention within the scientific community for its powerful anti-cancer properties. This document provides an in-depth technical overview of the chemical structure of this compound and detailed pathways for its synthesis, catering to researchers, scientists, and professionals in the field of drug development.

Chemical Structure

This compound is characterized by a cis-stilbene backbone, which is crucial for its biological activity. The molecule features two phenyl rings connected by a cis-alkene bridge. One phenyl ring is substituted with three methoxy groups, while the other contains one methoxy and two hydroxyl groups. The IUPAC name for this compound is (Z)-2,3-dihydroxy-4-methoxy-5-(2-(3,4,5-trimethoxyphenyl)vinyl)phenol.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₂₀O₆ |

| Molar Mass | 332.35 g/mol |

| CAS Number | 109971-63-3 |

| Appearance | White solid |

| SMILES | COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O)O |

| InChI | InChI=1S/C18H20O6/c1-21-13-8-7-12(16(19)17(13)20)6-5-11-9-14(22-2)18(24-4)15(10-11)23-3/h5-10,19-20H,1-4H3/b6-5- |

Synthesis Pathways

The synthesis of this compound has been approached through various routes, with the Wittig reaction being a cornerstone of many total synthesis strategies.[2][3] Alternative methods, such as the Perkin reaction, have also been successfully employed.[4][5]

Wittig Reaction Pathway

The seminal total synthesis of this compound, reported by Pettit et al., utilizes a Wittig reaction as the key step for constructing the cis-stilbene bridge.[2][3] This approach offers high yields and favorable stereoselectivity towards the desired cis isomer.

The general workflow for the Wittig synthesis of this compound is depicted below:

References

- 1. Combretastatin A-1 - Wikipedia [en.wikipedia.org]

- 2. Isolation, structure, and synthesis of combretastatins A-1 and B-1, potent new inhibitors of microtubule assembly, derived from Combretum caffrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asu.elsevierpure.com [asu.elsevierpure.com]

- 4. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 5. researchgate.net [researchgate.net]

The Biological Activity of Combretastatin A1 on Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Combretastatin A1 (CA1) is a natural stilbenoid phenol, originally isolated from the bark of the South African bushwillow tree, Combretum caffrum. It belongs to a class of potent anti-cancer compounds known for their ability to disrupt tubulin polymerization. As a vascular-disrupting agent (VDA), CA1 and its more soluble phosphate prodrug, this compound phosphate (CA1P), primarily target the rapidly proliferating endothelial cells of the tumor neovasculature. This targeted action leads to a cascade of events culminating in vascular shutdown and subsequent tumor necrosis. This technical guide provides an in-depth overview of the biological activity of this compound on endothelial cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism of Action: Tubulin Depolymerization

The principal mechanism of action for this compound is its interaction with tubulin, the fundamental protein subunit of microtubules. By binding to the colchicine-binding site on β-tubulin, CA1 inhibits the polymerization of tubulin dimers into microtubules[1]. This disruption of microtubule dynamics has profound effects on the structural integrity and function of endothelial cells.

The depolymerization of the microtubule cytoskeleton leads to significant morphological changes in endothelial cells. Within minutes of exposure, cultured endothelial cells retract, lose their characteristic cobblestone monolayer morphology, and assume a more rounded shape[1]. This is accompanied by a reorganization of the actin cytoskeleton[2].

Quantitative Analysis of Biological Effects

While much of the detailed in vitro research has focused on the closely related analogue, Combretastatin A4 phosphate (CA4P), the available data for this compound and its prodrug indicate a similar and potent biological activity profile.

Table 1: Inhibition of Endothelial Cell Proliferation

| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |

| Combretastatin A4 Analogs | Bovine Retinal Capillary Endothelial Cells (BRCECs) | MTT Assay | 14.8 nM and 84.2 nM | [2] |

| Combretastatin A4 Phosphate (CA4P) | Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Counting | Significant decrease at 5-10 nM (with FGF-2 or VEGF-A) | [3] |

| Combretastatin A4 Phosphate (CA4P) | Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Counting | Effective at 1 nM (with combined FGF-2 and VEGF-A) | [3] |

Table 2: Induction of Cell Cycle Arrest and Apoptosis

| Compound | Cell Line | Effect | Quantitative Data | Reference |

| Combretastatin A4 Phosphate (CA4P) | Endothelial Cells | G2/M Arrest | 65% of cells in G2/M after 24h with 100 nmol/L | [4] |

| Combretastatin A4 Phosphate (CA4P) | Human Umbilical Vein Endothelial Cells (HUVECs) | Apoptosis | Did not induce significant apoptosis at 10 and 50 nM after 24h | [5] |

| OXI4503 (CA1 diphosphate) | Endothelial Cells in vivo | Apoptosis | Induction of apoptosis in endothelial cells at 1-3 hours post-treatment | [6] |

Note: The pro-apoptotic effects of combretastatins on endothelial cells can be cell-type and context-dependent, with some studies indicating alternative cell death pathways.

Signaling Pathways Modulated by this compound

This compound's disruption of the microtubule network triggers a series of downstream signaling events that contribute to its anti-vascular effects. While direct studies on CA1 are limited, research on CA4P provides a strong model for the likely pathways involved.

VE-cadherin/β-catenin/Akt Signaling Pathway

A critical pathway affected by combretastatins in endothelial cells involves the vascular endothelial (VE)-cadherin signaling complex, which is essential for maintaining cell-cell adhesion and vascular integrity. Disruption of microtubules leads to the disengagement of VE-cadherin, internalization, and subsequent disruption of the endothelial barrier. This process involves the phosphorylation and de-localization of β-catenin and a reduction in the activity of the pro-survival kinase Akt[7].

Caption: VE-cadherin signaling disruption by this compound.

RhoA Activation Pathway

The morphological changes induced by combretastatins, such as cell rounding and stress fiber formation, are mediated by the activation of the small GTPase RhoA. Microtubule depolymerization leads to the activation of RhoA, which in turn promotes actin-myosin contractility, contributing to the disruption of the endothelial barrier and increased permeability.

Caption: RhoA activation pathway initiated by this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the biological activity of this compound on endothelial cells.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

-

Principle: Tubulin polymerization is monitored by an increase in light scattering (absorbance) at 340 nm in a temperature-controlled spectrophotometer.

-

Protocol Outline:

-

Reconstitute purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

-

Add this compound (or vehicle control) at various concentrations to the tubulin solution on ice.

-

Transfer the mixture to a pre-warmed 37°C 96-well plate.

-

Immediately begin monitoring the absorbance at 340 nm every minute for 60 minutes.

-

Inhibitors of tubulin polymerization, like this compound, will show a reduced rate and extent of absorbance increase compared to the control.

-

Caption: Workflow for a tubulin polymerization assay.

Cell Viability/Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on endothelial cell viability and proliferation.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

Protocol Outline:

-

Seed endothelial cells (e.g., HUVECs) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC or Alexa Fluor 488) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Protocol Outline:

-

Treat endothelial cells with this compound for the desired time.

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. The cell population will be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle after this compound treatment.

-

Principle: The DNA content of cells is proportional to their fluorescence intensity after staining with a DNA-binding dye like propidium iodide (PI).

-

Protocol Outline:

-

Treat endothelial cells with this compound.

-

Harvest the cells and fix them in ice-cold 70% ethanol.

-

Wash the cells and treat them with RNase to remove RNA.

-

Stain the cells with PI.

-

Analyze the DNA content of the cells by flow cytometry.

-

The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest (e.g., VE-cadherin, β-catenin, phospho-Akt, total Akt). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.

-

Protocol Outline:

-

Treat endothelial cells with this compound and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

RhoA Activation Assay (G-LISA)

This assay measures the levels of active, GTP-bound RhoA in endothelial cells.

-

Principle: A 96-well plate is coated with a Rho-GTP-binding protein. Cell lysates are added to the wells, and the active, GTP-bound RhoA binds to the plate. The bound active RhoA is then detected using a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme.

-

Protocol Outline:

-

Treat endothelial cells with this compound for a short duration (e.g., 5-30 minutes).

-

Lyse the cells and quickly measure the protein concentration.

-

Add equal amounts of protein lysate to the wells of the G-LISA plate.

-

Incubate to allow the active RhoA to bind.

-

Wash the wells to remove unbound proteins.

-

Add the primary anti-RhoA antibody.

-

Wash and add the secondary antibody.

-

Add the detection reagent and measure the signal (colorimetric or chemiluminescent).

-

Conclusion

This compound is a potent tubulin-binding agent with significant biological activity against endothelial cells. Its ability to disrupt the microtubule network leads to profound morphological changes, cell cycle arrest, and ultimately, cell death, primarily through the disruption of key signaling pathways such as the VE-cadherin and RhoA pathways. While more quantitative in vitro data specific to this compound on endothelial cells would be beneficial, the extensive research on its close analog, Combretastatin A4, provides a robust framework for understanding its mechanism of action. The experimental protocols outlined in this guide provide a foundation for further investigation into the anti-angiogenic and vascular-disrupting properties of this promising class of compounds.

References

- 1. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. content-assets.jci.org [content-assets.jci.org]

- 4. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combretastatin family member OXI4503 induces tumor vascular collapse through the induction of endothelial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Preclinical Studies of Combretastatin A1 Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Combretastatin A1 phosphate (CA1P), a water-soluble prodrug of the natural stilbenoid this compound, has emerged as a potent anti-cancer agent in early preclinical development. Like its more extensively studied analog, combretastatin A4 phosphate (CA4P), CA1P functions as a vascular disrupting agent (VDA), primarily targeting the established tumor vasculature to induce rapid and extensive tumor necrosis.[1] This technical guide provides a comprehensive overview of the foundational preclinical studies of CA1P, detailing its mechanism of action, experimental protocols, quantitative data from key in vivo and in vitro studies, and the critical signaling pathways involved in its anti-tumor activity.

Core Mechanism of Action: Tubulin Polymerization Inhibition

The primary molecular target of this compound, the active metabolite of CA1P, is tubulin. By binding to the colchicine-binding site on β-tubulin, it inhibits the polymerization of tubulin dimers into microtubules.[2][3][4] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis in rapidly proliferating cells, including endothelial cells lining the tumor vasculature.[5]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

A standard method to quantify the inhibitory effect of compounds on tubulin polymerization is a fluorescence-based assay.

Principle: Purified tubulin is induced to polymerize in the presence of GTP and a fluorescence reporter. The incorporation of the reporter into the growing microtubules results in an increase in fluorescence, which is monitored over time. The presence of a tubulin polymerization inhibitor, such as this compound, will reduce the rate and extent of this fluorescence increase.

Methodology:

-

Reagents: Purified porcine brain tubulin (>99% pure), GTP solution, tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), fluorescent reporter (e.g., DAPI), and this compound.

-

Procedure:

-

A reaction mixture containing tubulin, GTP, and the fluorescent reporter in polymerization buffer is prepared.

-

Varying concentrations of this compound (or vehicle control) are added to the reaction mixture.

-

The fluorescence is measured at regular intervals (e.g., every minute for 60 minutes) using a microplate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the fluorescence curve. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

Vascular Disruption and Anti-Tumor Efficacy

The hallmark of CA1P's anti-cancer activity is its ability to induce rapid and selective shutdown of tumor blood vessels. This leads to extensive hemorrhagic necrosis within the tumor core, depriving cancer cells of oxygen and nutrients.

In Vivo Studies in Murine Tumor Models

Early preclinical studies predominantly utilized the MAC29 murine colon adenocarcinoma model to evaluate the in vivo efficacy of CA1P.

Animal Model:

-

Species: Inbred NMRI mice.

-

Tumor Line: MAC29, a transplantable murine colon adenocarcinoma.

-

Tumor Implantation: A small fragment of a donor MAC29 tumor is implanted subcutaneously into the flank of recipient mice. Tumors are allowed to grow to a palpable size before treatment initiation.[7]

Drug Administration:

-

Compound: this compound phosphate, dissolved in a suitable vehicle (e.g., saline).

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Dosage and Schedule: Mice are treated with a single dose of CA1P at varying concentrations.

Efficacy Endpoints:

-

Tumor Growth Delay: Tumor volume is measured at regular intervals using calipers. The time taken for the tumor to reach a predetermined size in treated versus control groups is compared.

-

Histological Analysis: Tumors are excised at specific time points post-treatment, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the extent of necrosis.

-

Vascular Shutdown Measurement: Tumor blood flow and perfusion can be assessed using techniques such as laser Doppler flowmetry or dynamic contrast-enhanced imaging.[8][9][10]

Quantitative Data from Preclinical Studies

| Parameter | This compound Phosphate (CA1P) | Combretastatin A4 Phosphate (CA4P) | Reference |

| Maximum Tolerated Dose (MTD) in mice | > 250 mg/kg (single i.p. dose) | - | |

| Effective Dose for Significant Tumor Growth Delay (MAC29 model) | 50 mg/kg | 150 mg/kg | |

| Tumor Necrosis (MAC29 model, 24h post-treatment) | ~94% at effective dose | - | |

| Vascular Shutdown (MAC29 model) | Within 4 hours of treatment | Similar to CA1P | |

| Vascular Volume Decrease (MAC29 model, 2h post 150 mg/kg dose) | Strong decrease | - | [3][11] |

Signaling Pathway Disruption: The VE-Cadherin Axis

The profound vascular-disrupting effects of combretastatins are mediated, in part, through the disruption of endothelial cell-cell junctions. A key signaling pathway implicated is the Vascular Endothelial (VE)-cadherin pathway.

CA1P, through its active form, is believed to induce a rapid change in endothelial cell shape, leading to the disruption of the VE-cadherin/β-catenin complex. This compromises the integrity of the endothelial barrier, increases vascular permeability, and ultimately leads to vascular collapse and thrombosis within the tumor.[1][12][13][14]

Below is a diagrammatic representation of the proposed signaling pathway disruption by this compound.

Caption: Proposed signaling pathway for this compound-induced vascular disruption.

Experimental Workflow: In Vivo Anti-Tumor Efficacy Study

The following diagram illustrates a typical workflow for assessing the in vivo anti-tumor efficacy of this compound phosphate in a preclinical setting.

References

- 1. Vascular disrupting agents [amdbook.org]

- 2. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Early Effects of Combretastatin-A4 Disodium Phosphate on Tumor Perfusion and Interstitial Fluid Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combretastatin A4 phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asu.elsevierpure.com [asu.elsevierpure.com]

- 11. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vascular disrupting agents | amdbook.org [amdbook.org]

Combretastatin A1: A Deeper Dive Beyond Tubulin Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Combretastatin A1 (CA1), a natural stilbenoid phenol originally isolated from the bark of the African bush willow tree, Combretum caffrum, is a potent cytotoxic agent. While its primary and most well-characterized mechanism of action is the inhibition of tubulin polymerization, a growing body of evidence reveals a complex and multifaceted interaction with a range of other molecular targets. This technical guide provides a comprehensive overview of the non-tubulin targets of this compound and its closely related, more extensively studied analogue, Combretastatin A4 (CA4). We delve into the signaling pathways modulated by these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions to support further research and drug development efforts in oncology.

Introduction

The combretastatins, particularly this compound (CA1) and Combretastatin A4 (CA4), have garnered significant interest in the field of oncology due to their potent anti-cancer properties.[1] Their primary mechanism of action involves binding to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] However, the therapeutic potential and the full spectrum of biological activity of these compounds extend beyond their effects on the cytoskeleton.

This guide focuses on the molecular targets of CA1 and its analogues beyond tubulin, providing researchers and drug development professionals with a detailed understanding of their pleiotropic effects. We will explore the impact of CA1 on key signaling pathways involved in angiogenesis, apoptosis, and cellular stress responses.

Anti-Angiogenic and Vascular-Disrupting Effects

A hallmark of the combretastatins is their potent ability to target and disrupt tumor vasculature. This effect is mediated through the modulation of several key signaling pathways in endothelial cells.

VE-cadherin/β-catenin/Akt Signaling Pathway

Combretastatin A4 phosphate (CA4P) has been shown to rapidly disrupt the molecular engagement of vascular endothelial-cadherin (VE-cadherin) at endothelial cell junctions.[1][3][4] This leads to increased endothelial permeability, inhibition of endothelial cell migration and capillary tube formation, ultimately resulting in vascular collapse and tumor necrosis.[1][3][4] The disruption of the VE-cadherin complex affects the downstream β-catenin and Akt signaling pathways.[1][3][4]

Quantitative Data:

| Compound | Cell Line | Assay | Effect | Concentration | Reference |

| CA4P | HUVEC | Cell Proliferation | Decreased FGF-2 or VEGF-A stimulated proliferation | 5 nM and 10 nM | [5] |

| CA4P | HUVEC | Cell Death | Increased death in FGF-2 and VEGF-A stimulated cells | 1 nM | [5] |

| CA4P | HUVEC | VE-cadherin & β-catenin tyrosine phosphorylation | Rapid decrease | 5 nM and 10 nM | [5] |

Experimental Protocol: Immunoprecipitation of VE-cadherin and β-catenin

This protocol is adapted from the methodology used to study the effects of CA4P on VE-cadherin and β-catenin phosphorylation.[5]

-

Cell Culture and Treatment: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence. Treat the cells with this compound at the desired concentrations (e.g., 1-100 nM) for various time points (e.g., 0, 1, 4, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with anti-VE-cadherin or anti-β-catenin antibodies overnight at 4°C. Add protein A/G-agarose beads and incubate for an additional 2 hours.

-

Washing: Pellet the beads by centrifugation and wash three times with lysis buffer.

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the protein complexes.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphotyrosine, VE-cadherin, or β-catenin.

Signaling Pathway Diagram:

Hypoxia-Inducible Factor-1α (HIF-1α)

Combretastatin A4P has been shown to modulate the levels of HIF-1α, a key transcription factor in the cellular response to hypoxia. Under hypoxic conditions, CA4P treatment can lead to a concentration-dependent reduction in HIF-1α accumulation.[6] This is significant as HIF-1α drives the expression of many genes involved in angiogenesis and tumor survival.

Quantitative Data:

| Compound | Cell Culture | Condition | Effect on HIF-1α | Concentration | Reference |

| CA4P | Endothelial and Tumor Cells | Hypoxia (4h) | Trend towards reduction | 0 - 1 mM | [6] |

| CA4P | HUVEC | Aerobic | Increased HIF-1α accumulation | Not specified | [6] |

Experimental Protocol: Western Blot Analysis of HIF-1α

This protocol is a general guideline for detecting HIF-1α, which is notoriously unstable.

-

Cell Culture and Treatment: Culture cells (e.g., T24 tumor cells) and treat with this compound at various concentrations. For hypoxic conditions, place cells in a hypoxic chamber (e.g., 1% O2) for at least 4 hours.

-

Cell Lysis: Lyse cells rapidly on ice with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody against HIF-1α overnight at 4°C. Follow with an HRP-conjugated secondary antibody.

-

Detection: Use an enhanced chemiluminescence (ECL) substrate for detection.

Logical Relationship Diagram:

Induction of Apoptosis

Beyond its cell cycle effects, this compound directly influences the machinery of apoptosis through various mechanisms.

Wnt/β-catenin Pathway and Mcl-1 Downregulation

This compound phosphate (CA1P) has been demonstrated to inhibit the Wnt/β-catenin signaling pathway.[2] This inhibition is a downstream consequence of microtubule depolymerization, which leads to the inactivation of Akt. Inactivated Akt can no longer inhibit Glycogen Synthase Kinase 3β (GSK-3β), leading to the degradation of β-catenin. A key outcome of this pathway's inhibition is the downregulation of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[2]

Quantitative Data:

| Compound | Cell Line | Assay | IC50 | Reference |

| CA1P | HepG2 | Cell Viability | Not specified | [2] |

Experimental Protocol: Wnt/β-catenin Reporter Assay

This protocol allows for the quantification of Wnt/β-catenin signaling activity.

-

Cell Culture and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a Renilla luciferase control plasmid.

-

Treatment: After 24 hours, treat the cells with Wnt3a conditioned media to activate the pathway, in the presence or absence of varying concentrations of this compound.

-

Lysis and Luciferase Assay: After another 24 hours, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Signaling Pathway Diagram:

Bcl-2 Family Proteins and Mitochondrial-Mediated Apoptosis

Combretastatin A4 has been shown to induce the cellular re-localization of the tumor suppressor protein p53.[7][8] Specifically, p53 is released from the microtubular network and accumulates at the mitochondria.[7][8] At the mitochondria, p53 can interact with Bcl-2 family proteins like Bim, leading to the release of cytochrome c and the initiation of the intrinsic apoptotic cascade.[7][8] Furthermore, microtubule-damaging agents can induce the inactivating phosphorylation of Bcl-2 at Ser70, Ser87, and Thr69.[9]

Quantitative Data:

Quantitative data on the direct binding affinities of CA1 with Bcl-2 family members is limited. However, studies on related compounds and pathways provide context.

Experimental Protocol: Immunofluorescence for p53 Mitochondrial Localization

This protocol can be used to visualize the co-localization of p53 with mitochondria.

-

Cell Culture and Treatment: Grow cells (e.g., H460) on coverslips and treat with this compound.

-

Mitochondrial Staining: Incubate cells with a mitochondrial-specific dye (e.g., MitoTracker Red CMXRos) according to the manufacturer's instructions.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block with BSA and incubate with a primary antibody against p53, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Mounting and Imaging: Mount the coverslips and visualize using a confocal microscope. Co-localization of the p53 and mitochondrial signals can be quantified using appropriate software.

Signaling Pathway Diagram:

References

- 1. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. content-assets.jci.org [content-assets.jci.org]

- 6. Anti-vascular agent Combretastatin A-4-P modulates Hypoxia Inducible Factor-1 and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combretastatin A-4 induces p53 mitochondrial-relocalisation independent-apoptosis in non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BCL-2 Is Phosphorylated and Inactivated by an ASK1/Jun N-Terminal Protein Kinase Pathway Normally Activated at G2/M - PMC [pmc.ncbi.nlm.nih.gov]

Combretastatin A1: A Deep Dive into Structure-Activity Relationships for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Combretastatin A1 (CA1), a natural stilbenoid phenol isolated from the bark of the South African bushwillow Combretum caffrum, stands as a potent inhibitor of tubulin polymerization. Its remarkable cytotoxic and anti-vascular activities have established it and its analogs, particularly Combretastatin A4 (CA4), as significant leads in the development of novel anticancer agents. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of CA1, detailing the critical structural features that govern its biological activity. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms and experimental workflows.

Core Structure-Activity Relationships

The biological potency of this compound and its analogs is intrinsically linked to several key structural features. SAR studies have consistently highlighted the importance of the following elements:

-

The cis-Stilbene Bridge: The cis configuration of the ethylene bridge is paramount for high activity. This conformation allows the two aromatic rings to adopt a specific dihedral angle, facilitating optimal binding to the colchicine-binding site on β-tubulin. Isomerization to the thermodynamically more stable but significantly less active trans isomer is a major drawback, leading to the development of cis-restricted analogs where the double bond is replaced by heterocyclic rings (e.g., triazoles, pyrazoles).[1]

-

The A-Ring (3,4,5-Trimethoxyphenyl Moiety): The 3,4,5-trimethoxyphenyl A-ring is a crucial pharmacophore for binding to the tubulin active site. While some modifications are tolerated, this substitution pattern is generally considered essential for potent tubulin polymerization inhibition.

-

The B-Ring Substituents: The substitution pattern on the B-ring is a key area for analog development to enhance potency, improve solubility, and overcome metabolic liabilities. For CA1, the B-ring is 3,4-dihydroxy-5-methoxyphenyl. Modifications at these positions significantly impact activity. For instance, the closely related and more studied Combretastatin A4 possesses a 3-hydroxy-4-methoxyphenyl B-ring.

Quantitative Analysis of Combretastatin Analogs

The following table summarizes the cytotoxic activity (IC50 values) of this compound, Combretastatin A4, and a selection of their synthetic analogs against various cancer cell lines. This data provides a quantitative basis for understanding the structure-activity relationships discussed.

| Compound | B-Ring Substitution | Bridge Modification | Cancer Cell Line | IC50 (µM) | Reference |

| This compound (CA1) | 3,4-dihydroxy-5-methoxy | Ethylene (cis) | SW620 (Colon) | Varies | [2] |

| Combretastatin A4 (CA4) | 3-hydroxy-4-methoxy | Ethylene (cis) | MCF-7 (Breast) | 0.0039 | [3] |

| HCT-15 (Colon) | Varies | [4] | |||

| NCI-H460 (Lung) | Varies | [4] | |||

| β-lactam analog (10n) | 3-hydroxy-4-methoxy | 3-chloro-β-lactam | MCF-7 (Breast) | 0.017 | [3] |

| β-lactam analog (11n) | 3-hydroxy-4-methoxy | 3,3-dichloro-β-lactam | MCF-7 (Breast) | 0.031 | [3] |

| Silicon-containing analog | 4-methoxy | Sila-bridge | MCF-7 (Breast) | 0.007 | [1] |

| Pyrazole analog | 4-methoxy | Pyrazole | Colon-26 (Colon) | 0.0084 | [1] |

| Tetrazole analog | 4-methoxy | Tetrazole | Colon-26 (Colon) | 0.0072 | [1] |

| Furocoumarin analog (2) | 3,4-dimethoxy | Ethylene (cis) | CEM-13 (Leukemia) | 4.9 | [5] |

| Furocoumarin analog (3) | 3,4,5-trimethoxy | Ethylene (cis) | CEM-13 (Leukemia) | 5.1 | [5] |

| Boronic acid analog (8b) | 3-boronic acid-4-methoxy | Ethylene (cis) | MCF-7 (Breast) | < 1 | [6] |

| Boronic acid analog (8c) | 4-boronic acid-3-methoxy | Ethylene (cis) | MCF-7 (Breast) | < 1 | [6] |

Mechanism of Action: Tubulin Polymerization and Signaling Pathways

This compound exerts its cytotoxic effects primarily by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

Caption: Core mechanism of this compound action.

Recent studies have also elucidated the involvement of specific signaling pathways. This compound phosphate (CA1P), a water-soluble prodrug, has been shown to induce microtubule depolymerization-mediated inactivation of AKT. This leads to the activation of Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of the Wnt/β-catenin signaling pathway. The subsequent inhibition of this pathway contributes to the downregulation of anti-apoptotic proteins like Mcl-1, further promoting cancer cell death.[7]

Caption: CA1P's effect on the Wnt/β-catenin signaling cascade.

Experimental Protocols

The evaluation of this compound analogs typically involves a series of in vitro assays to determine their cytotoxicity, impact on tubulin polymerization, and binding affinity to the target.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound analogs dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound analogs and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution (10 mM)

-

Glycerol

-

This compound analogs

-

Positive control (e.g., Colchicine) and negative control (e.g., Paclitaxel)

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

On ice, prepare a tubulin solution (e.g., 3 mg/mL) in general tubulin buffer containing glycerol and GTP.

-

Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate.

-

Initiate polymerization by adding the cold tubulin solution to the wells.

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

Measure the increase in absorbance at 340 nm every minute for 60-90 minutes.

-

Plot absorbance versus time to generate polymerization curves and determine the inhibitory concentration (IC50).

Competitive Tubulin Binding Assay

This assay determines if a compound binds to the colchicine site on tubulin by measuring its ability to displace a radiolabeled ligand like [³H]colchicine.

Materials:

-

Purified tubulin

-

[³H]colchicine

-

Test compounds (this compound analogs)

-

Unlabeled colchicine (for determining non-specific binding)

-

Assay buffer

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Incubate purified tubulin with a fixed concentration of [³H]colchicine and varying concentrations of the test compound.

-

After incubation (e.g., 1 hour at 37°C), rapidly filter the mixture through glass fiber filters to separate protein-bound and free radioligand.

-

Wash the filters with cold assay buffer to remove unbound [³H]colchicine.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The reduction in radioactivity in the presence of the test compound indicates competitive binding to the colchicine site.

Experimental and Drug Discovery Workflow

The discovery and preclinical evaluation of novel this compound analogs follow a structured workflow, from initial design and synthesis to in vivo testing.

References

- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

history of Combretastatin A1 development

An In-depth Technical Guide on the Core Development History of Combretastatin A1

Executive Summary

This compound is a potent natural product that has garnered significant interest in the field of oncology due to its unique mechanism of action as a tubulin polymerization inhibitor and a vascular disrupting agent (VDA). Isolated from the South African bushwillow tree, Combretum caffrum, its journey from a natural extract to a clinical candidate has been marked by extensive preclinical and clinical investigation. This document provides a comprehensive technical overview of the history of this compound's development, detailing its discovery, mechanism of action, synthetic pathways, and the evolution of its more soluble prodrug, this compound Diphosphate (CA1P).

Discovery and Isolation

The story of this compound begins with the collection of the South African tree Combretum caffrum in 1973 as part of a National Cancer Institute (NCI) plant screening program.[1] Bioassay-guided fractionation of the extracts from the stem wood of C. caffrum led to the isolation of the principal antineoplastic constituent, which was designated Combretastatin A-1 in 1987 by Pettit and colleagues.[2][3] The structure of this novel cis-stilbene was unequivocally established through X-ray crystal structure determination and total synthesis.[2][3][4]

Experimental Protocol: Isolation of this compound

While the original papers provide extensive detail, a general protocol for the bioassay-guided isolation is as follows:

-

Extraction : The dried and milled stem wood of Combretum caffrum is subjected to solvent extraction, typically with a mixture of solvents like methanol and chloroform, to obtain a crude extract.

-

Solvent Partitioning : The crude extract is partitioned between different immiscible solvents (e.g., hexane, carbon tetrachloride, chloroform, and water) to separate compounds based on polarity. The activity against cancer cell lines (historically the P388 murine lymphocytic leukemia cell line) is monitored in each fraction.

-

Chromatography : The active fractions are subjected to multiple rounds of column chromatography. This may include techniques such as silica gel chromatography, Sephadex LH-20 chromatography, and preparative thin-layer chromatography (TLC).

-

Crystallization : Fractions showing the highest potency are further purified by crystallization to yield pure this compound.

-

Structure Elucidation : The structure of the isolated compound is determined using spectroscopic methods including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and confirmed by single-crystal X-ray diffraction.[4]

Structural Elucidation and Synthesis

This compound is a cis-stilbene characterized by two phenyl rings connected by a double bond. One ring is a 3,4,5-trimethoxyphenyl group, and the other is a 3'-hydroxy-4'-methoxyphenyl group. The cis-configuration of the double bond is crucial for its biological activity.[5]

The total synthesis of this compound was instrumental in confirming its structure. A key step in the synthesis is the Wittig reaction, which provides a favorable ratio of the desired cis-isomer.[2][3]

Workflow for the Synthesis of this compound

Caption: A simplified workflow for the total synthesis of this compound.

Mechanism of Action

This compound exerts its potent anticancer effects primarily through two interconnected mechanisms: inhibition of tubulin polymerization and disruption of tumor vasculature.

Inhibition of Tubulin Polymerization

This compound is a potent inhibitor of microtubule assembly.[2][3] It binds to the colchicine-binding site on the β-subunit of tubulin, a key protein component of microtubules.[5][6] This binding prevents the polymerization of tubulin dimers into microtubules. Microtubules are essential for various cellular processes, including cell division (formation of the mitotic spindle), intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, this compound leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[7]

Vascular Disrupting Activity

A crucial aspect of this compound's therapeutic potential lies in its activity as a Vascular Disrupting Agent (VDA). Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs target the established, yet often chaotic and immature, vasculature of tumors.[5][8]

Proliferating endothelial cells, which line the tumor blood vessels, are particularly sensitive to the microtubule-destabilizing effects of this compound.[9] The drug induces a rapid change in the morphology of these cells, leading to the breakdown of the tumor's vascular network. This causes a shutdown of blood flow to the tumor, depriving it of oxygen and nutrients, which results in extensive tumor necrosis.[10]

Signaling Pathway of this compound Action

Caption: Mechanism of action for this compound.

Preclinical Studies

Extensive preclinical studies have been conducted to evaluate the efficacy of this compound and its derivatives.

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxicity against a range of cancer cell lines.

| Cell Line | Assay Type | IC50 / ED50 | Reference |

| P-388 Murine Leukemia | Cytotoxicity | ED50: 0.99 µg/mL | [2][3] |

| P-388/R (Daunorubicin-resistant) | Cytotoxicity | High degree of cross-resistance | [11] |

| SW620 (Colon) | Cytotoxicity | Data mentioned but specific value not in snippets | [12] |

| HUVECs (Endothelial) | Proliferation | Inhibition in a dose-dependent manner | [7] |

In Vivo Efficacy

Animal models have been crucial in demonstrating the anti-tumor and vascular-disrupting effects of this compound and its prodrugs.

| Animal Model | Treatment | Key Findings | Reference |

| Murine P-388 Leukemia | This compound (2.75-11 mg/kg) | 26-29% life extension | [2][3] |

| Murine MAC29 Colon Tumor | CA1P (50 mg/kg) | Significant tumor growth delays | [10][13] |

| Murine MAC29 Colon Tumor | CA1P (dose not specified) | ~94% tumor necrosis within 24 hours | [10][13] |

| Murine MAC29 Colon Tumor | CA1P (150 mg/kg) | Strong decrease in vascular volume after 2h | [5][14] |

Development of this compound Diphosphate (CA1P)

A major hurdle in the development of this compound was its poor water solubility, which complicates intravenous formulation.[1][8] To address this, a water-soluble prodrug, this compound diphosphate (CA1P, also known as OXi4503), was synthesized.[13][15]